molecular formula C20H18O6 B14414006 Butanedioic acid, bis[(3-methoxyphenyl)methylene]- CAS No. 81436-88-6

Butanedioic acid, bis[(3-methoxyphenyl)methylene]-

Cat. No.: B14414006
CAS No.: 81436-88-6
M. Wt: 354.4 g/mol
InChI Key: GETMLFGUBKOEKT-UHFFFAOYSA-N
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Description

Butanedioic acid, bis[(3-methoxyphenyl)methylene]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two methoxyphenyl groups attached to a butanedioic acid backbone. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, bis[(3-methoxyphenyl)methylene]- typically involves the reaction of butanedioic acid with 3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, bis[(3-methoxyphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Butanedioic acid, bis[(3-methoxyphenyl)methylene]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butanedioic acid, bis[(3-methoxyphenyl)methylene]- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Succinic Acid:

    Itaconic Acid: Another dicarboxylic acid with a methylene group, used in similar applications.

    Methylenesuccinic Acid: A related compound with similar structural features.

Uniqueness

Butanedioic acid, bis[(3-methoxyphenyl)methylene]- is unique due to the presence of methoxyphenyl groups, which impart distinct chemical and biological properties. These groups enhance its reactivity and potential for various applications compared to simpler dicarboxylic acids.

Properties

CAS No.

81436-88-6

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

2,3-bis[(3-methoxyphenyl)methylidene]butanedioic acid

InChI

InChI=1S/C20H18O6/c1-25-15-7-3-5-13(9-15)11-17(19(21)22)18(20(23)24)12-14-6-4-8-16(10-14)26-2/h3-12H,1-2H3,(H,21,22)(H,23,24)

InChI Key

GETMLFGUBKOEKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=C(C(=CC2=CC(=CC=C2)OC)C(=O)O)C(=O)O

Origin of Product

United States

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